molecular formula C9H12N4O B2400751 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2175978-56-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2400751
CAS No.: 2175978-56-8
M. Wt: 192.222
InChI Key: ILPVGXFCYCZDLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azirine-triazole hybrids, 1-R-5- (3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles, were selectively synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .


Molecular Structure Analysis

The molecular structure of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone is unique and makes it suitable for various applications, including drug discovery, catalysis, and material science.


Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .

Scientific Research Applications

Catalytic Applications

  • Huisgen 1,3-Dipolar Cycloadditions : A study introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This ligand forms a stable complex with CuCl, serving as an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Chemical Synthesis

  • Decarboxylative Cyclopropanation : Another research highlighted a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity, directing the site of nucleophilic attack by connecting the two reaction components and employing an electron-deficient triarylphosphine ligand (Shintani, Moriya, & Hayashi, 2011).

Pharmacological Research

  • Antibacterial and Anticonvulsant Evaluation : A study synthesized several novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated them for in vitro antibacterial and antifungal activity, as well as anticonvulsant activity. Some compounds showed moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans, with excellent anticonvulsant activity demonstrated by specific derivatives (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Enzymatic Studies

  • Methanol Detoxification in Drosophila melanogaster : Research into methanol detoxification in Drosophila melanogaster adults has implicated several enzymes, including cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases, in the process. These findings suggest that a combination of these enzymes is responsible for methanol elimination, highlighting the complexity of alcohol metabolism in biological systems (Wang, Hu, Meng, Muhammad, Chen, Li, & Li, 2013).

Properties

IUPAC Name

cyclopropyl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-9(7-1-2-7)12-5-8(6-12)13-10-3-4-11-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVGXFCYCZDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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